molecular formula C11H17NO3 B1267646 2-(Allylcarbamoyl)cyclohexanecarboxylic acid CAS No. 717892-81-4

2-(Allylcarbamoyl)cyclohexanecarboxylic acid

Cat. No.: B1267646
CAS No.: 717892-81-4
M. Wt: 211.26 g/mol
InChI Key: SLRAUCUDDYGPJP-UHFFFAOYSA-N
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Description

2-(Allylcarbamoyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C11H17NO3. It is derived from cyclohexanecarboxylic acid, which is a monocarboxylic acid consisting of a cyclohexane ring substituted by a carboxy group. This compound is characterized by the presence of an allylcarbamoyl group attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allylcarbamoyl)cyclohexanecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanecarboxylic acid.

    Formation of Allylcarbamoyl Group: The allylcarbamoyl group is introduced through a reaction with allylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used to carry out the reactions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Allylcarbamoyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The allyl group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).

Major Products:

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alcohols or amines.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

2-(Allylcarbamoyl)cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Allylcarbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

    Cyclohexanecarboxylic acid: The parent compound, which lacks the allylcarbamoyl group.

    Allylcarbamoyl derivatives: Compounds with similar structures but different substituents on the cyclohexane ring.

Uniqueness: 2-(Allylcarbamoyl)cyclohexanecarboxylic acid is unique due to the presence of both the allylcarbamoyl group and the cyclohexanecarboxylic acid moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(prop-2-enylcarbamoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(14)15/h2,8-9H,1,3-7H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRAUCUDDYGPJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325679
Record name 2-(Allylcarbamoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717892-81-4
Record name 2-(Allylcarbamoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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